Physicochemical Property Comparison: {2-[(4-Bromophenyl)sulfanyl]-3-pyridinyl}methanol vs. Non-Halogenated Phenyl Analog
The presence of the 4-bromo substituent on the phenyl ring of {2-[(4-bromophenyl)sulfanyl]-3-pyridinyl}methanol (MW 296.18 g/mol) increases both molecular weight and lipophilicity compared to the non-halogenated analog [2-(phenylsulfanyl)pyridin-3-yl]methanol (CAS 43003-89-0, MW 217.29 g/mol) . The bromine atom adds approximately 79 Da to the molecular mass, representing a ~36% increase in molecular weight. Additionally, the predicted pKa of 13.17±0.10 for the target compound suggests extremely weak acidity of the hydroxymethyl proton, consistent with a primary alcohol in a pyridine-containing scaffold .
| Evidence Dimension | Molecular weight and halogen substitution effect |
|---|---|
| Target Compound Data | MW 296.18 g/mol; contains 4-bromo substituent |
| Comparator Or Baseline | [2-(phenylsulfanyl)pyridin-3-yl]methanol (CAS 43003-89-0); MW 217.29 g/mol; no halogen substitution |
| Quantified Difference | ΔMW = +78.89 g/mol (+36.3% increase) |
| Conditions | Calculated from molecular formula C12H10BrNOS vs. C12H11NOS |
Why This Matters
The increased molecular weight and bromine substitution alter physicochemical properties relevant to chromatographic separation, mass spectrometric detection, and potential membrane permeability in biological assays, distinguishing this compound from non-halogenated analogs for procurement decisions.
